molecular formula C24H23BrN2O3 B412481 N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide CAS No. 312607-16-2

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide

Cat. No.: B412481
CAS No.: 312607-16-2
M. Wt: 467.4g/mol
InChI Key: VKEPMZHJFJPIFV-HKWRFOASSA-N
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Description

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Furan Ring Formation: The bromophenyl intermediate is then reacted with a furan derivative under controlled conditions to form the furan ring.

    Vinylation and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C24H23BrN2O3
  • Molecular Weight : 467.4 g/mol

The compound features a benzamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method against NDM-producing bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: Antibacterial Activity Results

CompoundPathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, mg/mL)
3A. baumannii1820
3K. pneumoniae1525
5cA. baumannii1230
ControlMeropenem40.5

The results indicate that compound 3 exhibited the highest antibacterial activity, significantly outperforming meropenem, a commonly used antibiotic. Molecular docking studies further supported these findings by illustrating strong interactions between the compound and the bacterial target proteins, enhancing its potential as an antibiotic adjuvant against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in:

  • Increased apoptosis rates : Flow cytometry analysis demonstrated a significant increase in early and late apoptotic cells.
  • Cell cycle arrest : The compound caused G1 phase arrest, inhibiting cell proliferation.
  • Mechanistic Insights : Western blotting showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .

Properties

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEPMZHJFJPIFV-HKWRFOASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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